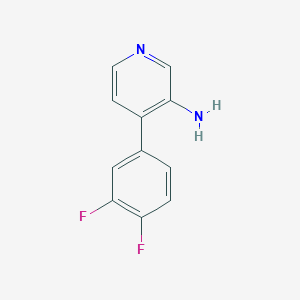
4-(3,4-Difluorophenyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Difluorophenyl)pyridin-3-amine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of two fluorine atoms attached to a phenyl ring, which is further connected to a pyridine ring through an amine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorophenyl)pyridin-3-amine typically involves the nucleophilic substitution of halogenated pyridines. One common method is the substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) to obtain 3,4-difluoropyridine . This intermediate can then be further reacted with appropriate amine sources to introduce the amine group at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of fluorinated pyridines often employs high-yield methods using fluorinating agents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis(tetrafluoroborate)). These methods are designed to be scalable and cost-effective, ensuring the efficient production of the desired fluorinated compounds .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-Difluorophenyl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
4-(3,4-Difluorophenyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its unique electronic properties.
Medicine: Fluorinated pyridines are explored for their potential as pharmaceutical agents, particularly in the development of anticancer and antiviral drugs.
Industry: The compound is utilized in the production of agrochemicals and materials with enhanced properties
Mécanisme D'action
The mechanism of action of 4-(3,4-Difluorophenyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological targets, such as enzymes and receptors. These interactions can modulate the activity of the targets, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Difluoropyridine: Lacks the amine group, making it less versatile in biological applications.
4-Chloro-3-fluoropyridine: Contains a chlorine atom instead of an amine group, resulting in different reactivity and applications.
2,5-Difluoropyridine: Has fluorine atoms at different positions, leading to distinct chemical and biological properties
Uniqueness
4-(3,4-Difluorophenyl)pyridin-3-amine is unique due to the presence of both fluorine atoms and an amine group, which confer specific electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of pharmaceuticals and agrochemicals .
Propriétés
Formule moléculaire |
C11H8F2N2 |
|---|---|
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
4-(3,4-difluorophenyl)pyridin-3-amine |
InChI |
InChI=1S/C11H8F2N2/c12-9-2-1-7(5-10(9)13)8-3-4-15-6-11(8)14/h1-6H,14H2 |
Clé InChI |
BWFWAPFXIFLVEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=C(C=NC=C2)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]-](/img/structure/B15091743.png)

![2-[(2Z,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-octyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15091762.png)
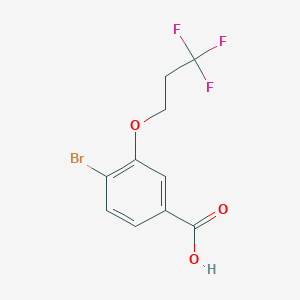
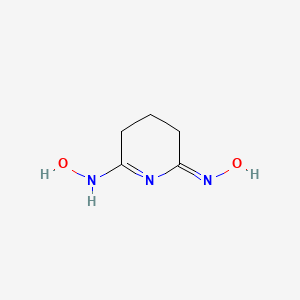

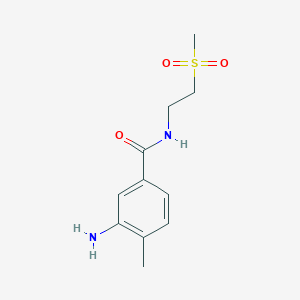
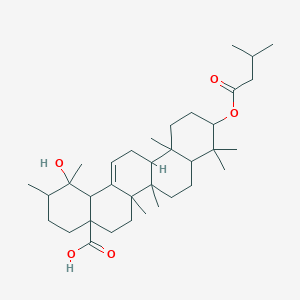

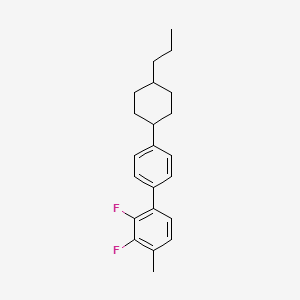
![Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate](/img/structure/B15091814.png)


